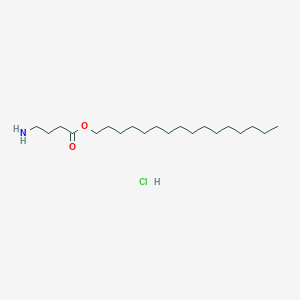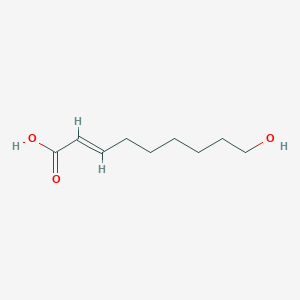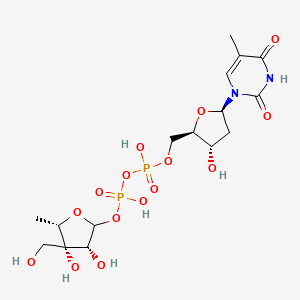
dTDP-L-dihydrostreptose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-L-dihydrostreptose is a dTDP-sugar having dihydrostreptose as the sugar component. It is a conjugate acid of a dTDP-L-dihydrostreptose(2-).
Aplicaciones Científicas De Investigación
Enzymatic Role in Streptomyces griseus
dTDP-L-dihydrostreptose's synthesis from dTDP-6-deoxy-D-xylo-4-hexosulose in Streptomyces griseus involves two enzymes: dTDP-4-keto-L-rhamnose-3,5-epimerase and a NADPH-dependent dTDP-dihydrostreptose synthase. These enzymes are crucial in the biosynthetic pathway, as demonstrated by their separation on a Sephadex G-100 column (Wahl, Matern, & Grisebach, 1975).
Streptomycin Biosynthesis
In the biosynthesis of streptomycin, dTDP-L-dihydrostreptose plays a pivotal role. It is involved in the formation of streptomycin as a precursor, with specific enzymes like dTDP-dihydrostreptose synthase showing activity parallel to the production of streptomycin (Kniep & Grisebach, 1980).
Role in Nucleotide-Linked Deoxysugar Synthesis
dTMP and sucrose are key starting materials in an enzyme module system that produces dTDP-activated sugar nucleotides, including dTDP-L-dihydrostreptose. This system, involving enzymes like RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-ketoreductase), demonstrates the vital role of dTDP-L-dihydrostreptose in the synthesis of important deoxyhexoses used in the study of microbial producers of antibiotic and antitumor agents (Elling, Rupprath, Günther, Römer, Verseck, Weingarten, Dräger, Kirschning, & Piepersberg, 2005).
Impact on Pathogenic Bacteria
The biosynthesis of dTDP-L-rhamnose, involving dTDP-L-dihydrostreptose, is critical for the viability and virulence of pathogenic bacteria. The inhibition of dTDP-L-rhamnose biosynthesis, directly impacting the formation of dTDP-L-dihydrostreptose, affects the growth of such bacteria and is being explored as a potential target for new antibiotic classes (van der Beek, Zorzoli, Çanak, Chapman, Meyer, Boons, Dorfmueller, & van Sorge, 2018).
Structural and Mechanistic Insights
The enzyme dTDP-D-glucose 4,6-dehydratase, crucial in the synthesis of dTDP-L-dihydrostreptose, has been structurally analyzed to understand its catalytic mechanism. This provides insight into the dehydration process, crucial for the formation of dTDP-L-dihydrostreptose (Allard, Cleland, & Holden, 2004).
Propiedades
Nombre del producto |
dTDP-L-dihydrostreptose |
|---|---|
Fórmula molecular |
C16H26N2O15P2 |
Peso molecular |
548.33 g/mol |
Nombre IUPAC |
[(3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-7-4-18(15(23)17-13(7)22)11-3-9(20)10(31-11)5-29-34(25,26)33-35(27,28)32-14-12(21)16(24,6-19)8(2)30-14/h4,8-12,14,19-21,24H,3,5-6H2,1-2H3,(H,25,26)(H,27,28)(H,17,22,23)/t8-,9-,10+,11+,12-,14?,16+/m0/s1 |
Clave InChI |
LOULRGSWJAXPFN-RJJWCKLQSA-N |
SMILES isomérico |
C[C@H]1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
SMILES canónico |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



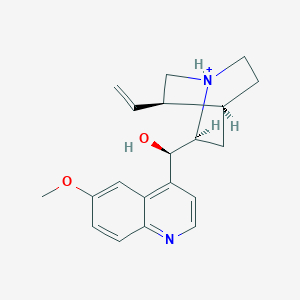

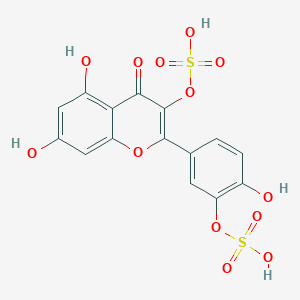
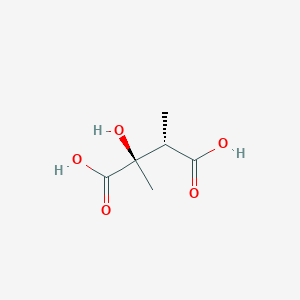
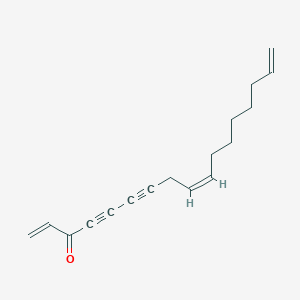
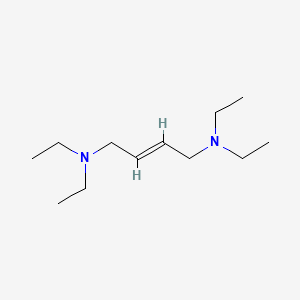
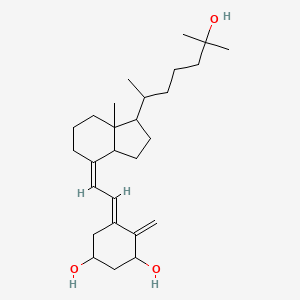
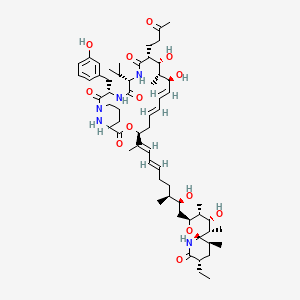
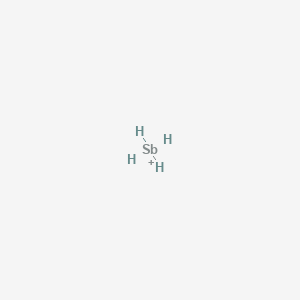
![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)
![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)
